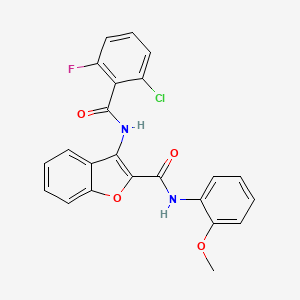
3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as CFMB, is a small molecule that has been studied for its potential as a therapeutic agent. CFMB has been studied in the context of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied in the context of various diseases, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor effects in animal models of colorectal cancer and glioblastoma. In addition, 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect neurons from damage in animal models of Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed to act by modulating the activity of several signaling pathways, including the MAPK, NF-κB, and PI3K/Akt pathways. These pathways are involved in the regulation of cell proliferation, survival, and inflammation, and 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been shown to inhibit their activity. In addition, 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have multiple biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit cell proliferation, and protect against neuronal damage. In addition, it has been found to modulate the activity of several signaling pathways, including the MAPK, NF-κB, and PI3K/Akt pathways. Furthermore, 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory molecules.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, so it is easy to synthesize and handle. In addition, it has been well-studied, so there is a good understanding of its biochemical and physiological effects. However, there are also some limitations to consider. 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not approved for use in humans, so it cannot be used in clinical trials. In addition, its exact mechanism of action is not yet fully understood, so further research is needed in order to fully understand its effects.
Future Directions
There are several potential future directions for research on 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. First, further studies are needed to better understand its mechanism of action, as well as its effects on other signaling pathways. In addition, further research is needed to investigate the potential therapeutic effects of 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in humans. Finally, further studies are needed to investigate the potential side effects of 3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, as well as its potential for drug interactions.
Synthesis Methods
3-(2-chloro-6-fluorobenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is synthesized by a two-step process. First, 2-chloro-6-fluorobenzamide is reacted with 2-methoxyphenyl benzofuran-2-carboxylic acid in the presence of a base to form the desired product. This reaction is carried out in a solvent such as dichloromethane, and a catalyst such as sodium hydroxide is used to facilitate the reaction. The reaction proceeds through a nucleophilic substitution mechanism, in which the nucleophile, the 2-methoxyphenyl benzofuran-2-carboxylic acid, attacks the electrophile, the 2-chloro-6-fluorobenzamide. The product is then isolated and purified.
properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4/c1-30-18-12-5-3-10-16(18)26-23(29)21-20(13-7-2-4-11-17(13)31-21)27-22(28)19-14(24)8-6-9-15(19)25/h2-12H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAEEPTZXXNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489752.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489753.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)
![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489767.png)
![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489771.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)
![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)